molecular formula C15H24N4O4 B13209844 5-({[(tert-butoxy)carbonyl]amino}methyl)-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-2-carboxylic acid

5-({[(tert-butoxy)carbonyl]amino}methyl)-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-2-carboxylic acid

Cat. No.: B13209844
M. Wt: 324.38 g/mol
InChI Key: HMTNQXNCUYCRJP-UHFFFAOYSA-N
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Description

5-({[(tert-butoxy)carbonyl]amino}methyl)-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-2-carboxylic acid is a complex organic compound that features a pyrrolidine ring substituted with a pyrazole moiety and a tert-butoxycarbonyl-protected amino group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({[(tert-butoxy)carbonyl]amino}methyl)-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-2-carboxylic acid typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Deprotection Reagents: Trifluoroacetic acid, hydrochloric acid in methanol.

Major Products

    Oxidation Products: Oxidized derivatives of the pyrazole ring.

    Reduction Products: Reduced forms of the carbonyl group.

    Deprotected Amines: Free amine derivatives after removal of the tert-butoxycarbonyl group.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Peptide Synthesis: The protected amino group allows for selective deprotection and coupling in peptide synthesis.

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural similarity to natural substrates.

    Receptor Binding: May interact with biological receptors, influencing signal transduction pathways.

Medicine

    Drug Development: Investigated for its potential as a lead compound in the development of new pharmaceuticals.

    Diagnostic Agents: Could be used in the design of diagnostic agents for imaging and detection of specific biomolecules.

Industry

    Material Science: Utilized in the development of novel materials with specific chemical properties.

    Catalysis: May serve as a catalyst or catalyst precursor in various chemical reactions.

Mechanism of Action

The mechanism of action of 5-({[(tert-butoxy)carbonyl]amino}methyl)-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s structural features allow it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can influence various biochemical pathways, leading to the desired therapeutic or diagnostic effects.

Comparison with Similar Compounds

Similar Compounds

    5-({[(tert-butoxy)carbonyl]amino}methyl)-1-(1H-pyrazol-4-yl)pyrrolidine-2-carboxylic acid: Lacks the methyl group on the pyrazole ring.

    5-({[(tert-butoxy)carbonyl]amino}methyl)-1-(1-methyl-1H-pyrazol-3-yl)pyrrolidine-2-carboxylic acid: The pyrazole ring is substituted at a different position.

Uniqueness

The presence of the tert-butoxycarbonyl-protected amino group and the specific substitution pattern on the pyrazole ring make 5-({[(tert-butoxy)carbonyl]amino}methyl)-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-2-carboxylic acid unique. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.

Properties

Molecular Formula

C15H24N4O4

Molecular Weight

324.38 g/mol

IUPAC Name

5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1-(1-methylpyrazol-4-yl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C15H24N4O4/c1-15(2,3)23-14(22)16-7-10-5-6-12(13(20)21)19(10)11-8-17-18(4)9-11/h8-10,12H,5-7H2,1-4H3,(H,16,22)(H,20,21)

InChI Key

HMTNQXNCUYCRJP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCC(N1C2=CN(N=C2)C)C(=O)O

Origin of Product

United States

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